N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-27-16-8-5-7-15(13-16)20-18(23)14-21-10-6-9-17(19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFOJYMPTJIXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: : Starting with 2-aminopyridine, the intermediate is synthesized through acylation and subsequent oxidation to form the 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine structure.
Coupling with the Phenyl Group: : The pyridine intermediate is then coupled with a methylthiophenyl derivative using suitable coupling agents and reaction conditions to yield the final compound.
Industrial production methods often employ optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The sulfur-containing methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl group within the pyridine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at various sites on the phenyl and pyridine rings, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Coupling Agents: : Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products
Scientific Research Applications
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is used in a variety of scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic outcomes. The exact mechanism of action often involves binding to active sites, inhibition or activation of enzymatic activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares key structural features with several classes of acetamide derivatives. Below is a detailed comparison based on heterocyclic cores, substituents, and functional groups:
Heterocyclic Core Variations
Key Observations :
- The pyridinone core in the target compound is less conformationally rigid compared to the bicyclic triazolo-pyrazine () or quinoline () systems. This may influence binding specificity in biological targets .
- Quinoline derivatives () often exhibit enhanced planarity, favoring intercalation with DNA or proteins, whereas sulfonamide-substituted pyridinones (target) may target sulfonamide-sensitive enzymes .
Substituent and Functional Group Analysis
Key Observations :
- Piperidin-1-ylsulfonyl groups (target) are stronger electron-withdrawing moieties than non-sulfonylated piperidine (), which could modulate enzyme inhibition profiles .
Biological Activity
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, with CAS number 1251628-31-5, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The compound features a piperidine ring, a pyridine moiety, and a methylthio group, which contribute to its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1251628-31-5 |
| Molecular Formula | C₁₉H₂₃N₃O₄S₂ |
| Molecular Weight | 421.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. In particular, it has been associated with the inhibition of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cellular stress responses . This inhibition could lead to enhanced antiproliferative effects in cancer cells, especially those deficient in BRCA genes.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that the compound effectively induces apoptosis in BRCA-deficient cancer cells while sparing BRCA-proficient cells . This selectivity is particularly valuable for targeted cancer therapies.
Enzyme Inhibition
The compound's ability to inhibit PARP enzymes has been linked to its potential use in cancer therapeutics. The inhibition of PARP leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly relevant in cancers with defective DNA repair pathways .
Study 1: Antiproliferative Activity
A study published in PubMed explored the effects of various derivatives of similar compounds on cancer cell lines. The results indicated that modifications to the piperidine and pyridine structures significantly influenced the antiproliferative activity. The tested compound showed IC50 values in the low micromolar range against BRCA-deficient cell lines, suggesting strong potential for therapeutic applications .
Study 2: Pharmacokinetics and Metabolism
Another investigation focused on the pharmacokinetic properties of related compounds. It was found that compounds with similar structures exhibited favorable absorption and distribution characteristics, although metabolism via CYP450 enzymes posed challenges for bioavailability. Strategies to enhance these properties were discussed, including structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
